Technical Guide: Structural Properties & Synthesis of 2,3,5-Trimethyl-1H-indole
Technical Guide: Structural Properties & Synthesis of 2,3,5-Trimethyl-1H-indole
[1]
Introduction: The Indole Scaffold in Drug Discovery
2,3,5-Trimethyl-1H-indole (CAS 21296-92-4) is a trisubstituted indole derivative serving as a critical building block in heterocyclic chemistry and pharmaceutical development.[1] Unlike the parent indole, which is susceptible to polymerization and oxidation at the C3 position, the 2,3,5-trimethyl analog possesses a fully substituted pyrrole ring (at carbon positions), enhancing stability and directing electrophilic substitution to the benzenoid ring.
This guide provides a comprehensive technical analysis of its structural properties, spectroscopic signature, and validated synthetic protocols, tailored for researchers in medicinal chemistry.[1]
Structural & Physical Characterization
The introduction of methyl groups at the 2, 3, and 5 positions significantly alters the electronic landscape of the indole core.[1] The 2- and 3-methyl groups block the most reactive sites on the pyrrole ring, while the 5-methyl group acts as an electron-donating group (EDG), activating the benzene ring—specifically the C4 and C6 positions—towards electrophilic attack.
Table 1: Physicochemical Properties
| Property | Value | Note |
| IUPAC Name | 2,3,5-Trimethyl-1H-indole | - |
| CAS Registry | 21296-92-4 | Specific isomer (distinct from indolenine forms) |
| Molecular Formula | - | |
| Molecular Weight | 159.23 g/mol | - |
| Melting Point | 121.5 °C | Crystalline solid at RT |
| Boiling Point | ~297 °C | Predicted at 760 mmHg |
| LogP (Oct/Water) | ~3.2 | Lipophilic, suitable for CNS penetration models |
| Solubility | Soluble in EtOH, DMSO, | Low solubility in water |
Spectroscopic Fingerprinting
Accurate identification of 2,3,5-trimethylindole relies on distinguishing it from its isomers (e.g., 2,3,6-trimethyl or 2,3,3-trimethylindolenine).
Nuclear Magnetic Resonance (NMR) Analysis
The symmetry breaking caused by the 5-methyl group creates a distinct splitting pattern in the aromatic region.[1]
-
H NMR (300 MHz,
):- 7.60 (br s, 1H, NH): Exchangeable proton.[1] Shift varies with concentration/solvent.[1][2]
- 7.25 (s, 1H, H-4): Singlet due to weak meta-coupling with H-6. Deshielded by ring current but shielded by 5-Me.[1]
-
7.10 (d,
Hz, 1H, H-7): Ortho-coupling to H-6. -
6.90 (d,
Hz, 1H, H-6): Doublet (or dd) showing coupling to H-7. -
2.42 (s, 3H, 5-
): Benzylic methyl group.[1] -
2.32 (s, 3H, 2-
): Attached to the electron-deficient C2.[1] -
2.18 (s, 3H, 3-
): Attached to the electron-rich C3.[1]
-
Mechanistic Insight: The chemical shift difference between 2-Me and 3-Me (
0.14 ppm) is diagnostic.[1] The C2 position is adjacent to the nitrogen lone pair but is electronically distinct due to the imine-like character in resonance forms, typically resulting in a slightly more downfield shift compared to the C3 methyl.[1]
Mass Spectrometry (MS)
-
Ionization Mode: EI (70 eV)
-
Molecular Ion (
): m/z 159 (Base peak, 100%) -
Fragmentation:
Validated Synthesis Protocol: Fischer Indole Synthesis
The most robust route to 2,3,5-trimethylindole is the Fischer Indole Synthesis utilizing 4-methylphenylhydrazine and 2-butanone.[1]
Regiochemical Control
The reaction of 2-butanone (methyl ethyl ketone) with hydrazine can theoretically yield two products:
-
2,3-Dimethylindole (via internal enamine - Thermodynamic Product)[1]
-
2-Ethylindole (via terminal enamine - Kinetic Product)[1]
Expert Insight: Under acidic conditions (e.g., acetic acid or
Experimental Procedure
Reagents: 4-Methylphenylhydrazine hydrochloride (1.0 eq), 2-Butanone (1.2 eq), Glacial Acetic Acid (Solvent/Catalyst).
-
Hydrazone Formation: Dissolve 4-methylphenylhydrazine HCl (15.8 g, 0.1 mol) in glacial acetic acid (50 mL). Add 2-butanone (8.6 g, 0.12 mol) dropwise at room temperature.[1] Stir for 1 hour.
-
Cyclization: Heat the mixture to reflux (118 °C) for 3–4 hours. The solution will darken as ammonia is evolved.[1]
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (200 mL). Neutralize carefully with 20% NaOH or
until precipitation is complete (pH ~8-9).[1] -
Purification: Filter the crude solid. Recrystallize from ethanol/water (4:1) or purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield off-white crystals.[1]
Mechanism Visualization
The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that defines the Fischer synthesis.
Caption: Step-wise mechanism of Fischer Indole Synthesis favoring the 2,3-disubstituted product.
Reactivity & Functionalization Map
The 2,3,5-trimethylindole scaffold presents a unique reactivity profile. With C2 and C3 blocked, standard indole chemistry (like Vilsmeier-Haack formylation at C3) is inhibited.[1] Reactivity is redirected to the benzene ring or the nitrogen atom.[1]
Key Reactivity Pathways
-
N-Alkylation: The pyrrolic nitrogen remains nucleophilic.[1] Deprotonation with NaH followed by alkyl halides yields N-substituted derivatives (e.g., for indomethacin analogs).[1]
-
Electrophilic Aromatic Substitution (EAS):
-
Oxidation: Treatment with strong oxidants (e.g.,
) can cleave the C2-C3 bond (oxidative cleavage) or oxidize the methyl groups to aldehydes/acids depending on conditions.[1]
Caption: Primary reactivity zones. C6 is the preferred site for EAS due to steric blocking at C4.
Applications in Drug Development
-
Serotonin Receptor Modulators: The 5-substituted indole core mimics serotonin (5-hydroxytryptamine).[1] 2,3,5-trimethylindole serves as a lipophilic scaffold to probe 5-HT receptor binding pockets where the 5-hydroxyl group is replaced by a methyl to improve blood-brain barrier permeability.[1]
-
Indomethacin Analogs: Used as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) where the N-benzoyl and C3-acetic acid moieties are introduced sequentially.[1]
-
Cyanine Dye Intermediates: While 2,3,3-trimethylindolenine is the standard precursor for Cy3/Cy5 dyes, the 2,3,5-trimethyl-1H-indole can be quaternized and oxidized to form novel polymethine dyes with altered spectral properties due to the 5-methyl donation.[1]
References
-
NIST Chemistry WebBook. 1H-Indole, 2,3,5-trimethyl- Mass Spectrum & Properties.[1] National Institute of Standards and Technology.[1][3] [Link]
-
Robinson, B. (1963).[1] The Fischer Indole Synthesis.[1][4][5][6][7] Chemical Reviews, 63(4), 373–401.[1] (Classic mechanism validation).[1]
-
Sajjadifar, S., et al. (2010).[1] New 3H-Indole Synthesis by Fischer's Method.[1][8] Molecules, 15, 2491-2498.[1] [Link]
-
PubChem Compound Summary. 2,3,5-Trimethylindole (CID 30584).[1] National Center for Biotechnology Information.[1] [Link]
Sources
- 1. 2,3,5-Trimethylindole | C11H13N | CID 30584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. 1H-Indole, 2,3,5-trimethyl- [webbook.nist.gov]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scispace.com [scispace.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
